molecular formula C11H11N3O3 B14322621 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid CAS No. 110208-17-8

4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid

Cat. No.: B14322621
CAS No.: 110208-17-8
M. Wt: 233.22 g/mol
InChI Key: QYIKCSCISUTGTO-UHFFFAOYSA-N
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Description

4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. Other methods include the reaction with aromatic or aliphatic aldehydes, or cyanogen bromide in acetonitrile solution . The reaction conditions often involve the use of oxidizing agents or metal triflates like scandium triflate or ytterbium triflate .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction could produce benzimidazole-2-ylmethanol .

Scientific Research Applications

4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties. This interaction disrupts the normal function of DNA, leading to cytotoxic effects in certain cell lines . Additionally, it may inhibit tubulin polymerization, affecting cell division and leading to the loss of cytoplasmic microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is unique due to its specific structural features and the combination of functional groups that confer distinct chemical reactivity and biological activity.

Properties

CAS No.

110208-17-8

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-(3H-benzimidazol-5-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H11N3O3/c15-10(3-4-11(16)17)14-7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

QYIKCSCISUTGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCC(=O)O)NC=N2

Origin of Product

United States

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